Cas no 2143-88-6 (4-Methyl-4'-nitro-1,1'-biphenyl)
4-Methyl-4'-nitro-1,1'-biphenyl Chemical and Physical Properties
Names and Identifiers
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- 4-Methyl-4'-nitro-1,1'-biphenyl
- 1,1'-Biphenyl,4-methyl-4'-nitro-
- 1-methyl-4-(4-nitrophenyl)benzene
- 4-Methyl-4'-Nitrobiphenyl
- 4-nitro-4'-methyl-1,1'-biphenyl
- 4-nitro-4'-methyl-2,2'-biphenyl
- 4-Nitro-4'-methylbiphenyl
- BS-25431
- 1-(4-Methylphenyl)-4-nitrobenzene
- MFCD00452735
- SCHEMBL628918
- 4-methyl-4'-nitro[1,1'-biphenyl]
- AKOS015999216
- DTXSID00431057
- E89460
- 1,1'-Biphenyl, 4-methyl-4'-nitro-
- A879094
- 2143-88-6
- XAIDWOFGGNDTPE-UHFFFAOYSA-N
-
- MDL: MFCD00452735
- Inchi: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
- InChI Key: XAIDWOFGGNDTPE-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)C1C=CC(C)=CC=1)=O
Computed Properties
- Exact Mass: 213.07900
- Monoisotopic Mass: 213.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- PSA: 45.82000
- LogP: 4.09340
4-Methyl-4'-nitro-1,1'-biphenyl Customs Data
- HS CODE:2904209090
- Customs Data:
China Customs Code:
2904209090Overview:
2904209090 Other derivatives containing only nitro or nitroso groups.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2904209090 derivatives containing only nitro or only nitroso groups.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4-Methyl-4'-nitro-1,1'-biphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M182783-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
¥3052.90 | 2023-09-01 | |
| Fluorochem | 210834-1g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 210834-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
£600.00 | 2022-03-01 | |
| Alichem | A019109679-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
$483.36 | 2023-09-02 | |
| TRC | M343090-50mg |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M343090-100mg |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | M343090-500mg |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 500mg |
$ 210.00 | 2022-06-03 | ||
| Ambeed | A472030-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95% | 5g |
$395.0 | 2024-04-21 | |
| A2B Chem LLC | AD60784-5g |
1-(4-Methylphenyl)-4-nitrobenzene |
2143-88-6 | 95% | 5g |
$440.00 | 2024-04-20 | |
| Crysdot LLC | CD12096127-5g |
4-Methyl-4'-nitro-1,1'-biphenyl |
2143-88-6 | 95+% | 5g |
$452 | 2024-07-24 |
4-Methyl-4'-nitro-1,1'-biphenyl Suppliers
4-Methyl-4'-nitro-1,1'-biphenyl Related Literature
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Mingzhong Cai,Guomin Zheng,Guodong Ding Green Chem. 2009 11 1687
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2. 883. A novel intramolecular nucleophilic displacementD. H. Hey,J. A. Leonard,C. W. Rees J. Chem. Soc. 1962 4579
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3. 596. Homolytic aromatic substitution. Part XXIV. The p-methylphenylation of nitrobenzene and chlorobenzeneJ. K. Hambling,D. H. Hey,S. Orman,Gareth H. Williams J. Chem. Soc. 1961 3108
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4. The mass spectra of nitrophenyl(phenyl)methanes: the formation of an M–17 ion from the meta- and para-isomersG. E. Robinson,C. B. Thomas,J. M. Vernon J. Chem. Soc. B 1971 1273
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James Morrison,Hans Osthoff,Peter Wan Photochem. Photobiol. Sci. 2002 1 384
Additional information on 4-Methyl-4'-nitro-1,1'-biphenyl
Professional Introduction to 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6)
4-Methyl-4'-nitro-1,1'-biphenyl, identified by the Chemical Abstracts Service registry number 2143-88-6, is a biphenyl derivative featuring a nitro substituent at the para position relative to a methyl group on the second benzene ring. This compound has garnered attention in the chemical and pharmaceutical sciences due to its unique structural properties and potential applications in material science and medicinal chemistry. The biphenyl core, a aromatic system consisting of two connected benzene rings, serves as a versatile scaffold for synthesizing various functionalized molecules. The presence of both a methyl group and a nitro group introduces distinct electronic and steric effects, making 4-Methyl-4'-nitro-1,1'-biphenyl a compound of interest for researchers exploring structure-activity relationships.
The nitro group, characterized by its strong electron-withdrawing nature, significantly influences the electronic properties of the aromatic system. This can modulate the reactivity of the molecule in various chemical transformations, including nucleophilic aromatic substitution and electrophilic aromatic substitution reactions. Additionally, the methyl group at the ortho position relative to the nitro group introduces steric hindrance, which can affect the orientation of adjacent functional groups or binding interactions with biological targets.
In recent years, there has been growing interest in biphenyl derivatives for their applications in pharmaceuticals and advanced materials. The structural motif of 4-Methyl-4'-nitro-1,1'-biphenyl has been explored in the development of liquid crystals, organic semiconductors, and as intermediates in the synthesis of more complex molecules. The nitro-substituted biphenyls exhibit interesting optical and electronic properties, making them valuable candidates for optoelectronic devices.
From a medicinal chemistry perspective, 4-Methyl-4'-nitro-1,1'-biphenyl has been investigated as a potential precursor or analog in drug discovery programs. The nitro group can be reduced to an amine, providing a pathway to synthesize biologically active amines. Furthermore, the biphenyl scaffold is found in several known pharmaceuticals due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles and target specificity.
The synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl typically involves nitration of 4-methyldiphenyl or selective functionalization strategies that introduce the nitro group at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For instance, catalytic nitration techniques have been employed to achieve regioselective nitration while minimizing side reactions.
The electronic properties of 4-Methyl-4'-nitro-1,1'-biphenyl make it an attractive candidate for applications in organic electronics. The compound can be used as a building block for designing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The presence of both electron-withdrawing and electron-donating groups allows for fine-tuning of energy levels and charge transport properties.
In conclusion, 4-Methyl-4'-nitro-1,1'-biphenyl (CAS No. 2143-88-6) is a multifaceted compound with significant potential in both pharmaceutical research and material science applications. Its unique structural features offer opportunities for designing novel materials with tailored electronic properties and biologically active molecules with enhanced efficacy and selectivity.
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